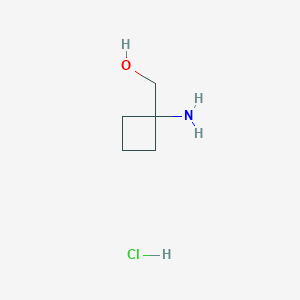(1-Aminocyclobutyl)methanol hydrochloride
CAS No.: 1392213-15-8
Cat. No.: VC2569204
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1392213-15-8 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | (1-aminocyclobutyl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c6-5(4-7)2-1-3-5;/h7H,1-4,6H2;1H |
| Standard InChI Key | YFIIGGAWBLFLJK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CO)N.Cl |
| Canonical SMILES | C1CC(C1)(CO)N.Cl |
Introduction
(1-Aminocyclobutyl)methanol hydrochloride is a chemical compound with the molecular formula . It is a hydrochloride salt of (1-aminocyclobutyl)methanol, featuring a cyclobutane ring substituted with an amino group and a hydroxymethyl group. This compound has applications in chemical synthesis and potential biological activity, making it relevant for pharmaceutical and biochemical research.
Molecular Data
-
Molecular Formula:
-
Molecular Weight: 137.61 g/mol
-
CAS Number: 1392213-15-8
-
IUPAC Name: Cyclobutanemethanol, 1-amino-, hydrochloride (1:1)
Structural Features
The compound consists of:
-
A cyclobutane ring as the core structure.
-
A hydroxymethyl (-CH₂OH) group attached to the first carbon.
-
An amino (-NH₂) group also attached to the first carbon.
-
A hydrochloride salt form, enhancing its solubility in water.
Computed Descriptors
-
SMILES:
C1(CC(C1)N)CO.Cl -
InChI Key:
QKZJXWQOQWZLQS-UHFFFAOYSA-N
Pharmaceutical Research
(1-Aminocyclobutyl)methanol hydrochloride is studied for its potential as:
-
A building block in drug discovery.
-
A precursor for synthesizing bioactive molecules.
Biological Activity
Although direct studies on this compound are scarce, derivatives of cyclobutane-containing compounds have shown antimicrobial, anticancer, and antitubercular activities, suggesting possible avenues for research.
Hazard Identification
According to GHS classification:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes irritation (H315).
-
Eye Irritation: Causes serious irritation (H319).
-
Respiratory Irritation: May cause irritation upon inhalation (H335).
Precautionary Measures
-
Use personal protective equipment (PPE) such as gloves, goggles, and lab coats.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid ingestion, inhalation, or direct contact with skin and eyes.
Related Compounds
Several derivatives of cyclobutane with similar structures have been synthesized for various purposes:
-
Anticancer agents containing cyclobutane frameworks.
-
Cyclobutane derivatives as intermediates in organic synthesis.
Biological Studies
Further studies are needed to evaluate:
-
The pharmacological properties of (1-Aminocyclobutyl)methanol hydrochloride.
-
Its potential as an active pharmaceutical ingredient or intermediate.
Synthetic Optimization
Developing cost-effective and scalable synthetic methods for this compound could enhance its availability for research purposes.
This detailed overview highlights the chemical, physical, and potential biological significance of (1-Aminocyclobutyl)methanol hydrochloride while identifying areas for further exploration in research and application development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume